![molecular formula C14H17NO2 B3058767 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- CAS No. 91650-05-4](/img/structure/B3058767.png)
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Overview
Description
Scientific Research Applications
Structural Investigations
Substituted 2H-1-benzopyran-2-ones, including variants like 7-(diethylamino)-3-methyl-, are key synthons with potential as biologically active compounds. Investigations into their structures have been conducted using 2D NMR techniques and computational tools, revealing details about their transformation processes and molecular configurations in solutions (Grdadolnik et al., 1997).
X-ray and NMR Spectroscopic Studies
The structural characteristics of these compounds have been further elucidated through X-ray structural analysis and NMR spectroscopy. This research has highlighted features like intramolecular charge separation and single conformation in crystalline compounds (Yufit et al., 1988).
Synthetic Applications and Reactions
These compounds have been utilized in various synthetic reactions. For instance, their aminolysis and hydrolysis reactions have been studied, leading to the formation of benzamide derivatives and α-keto-acids. These reactions demonstrate their versatility in creating novel compounds (Jones, 1981).
Applications in Metal Complex Synthesis
The synthesis and characterization of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one (coumarin) derivatives have been explored. These studies involve elemental analysis, IR, 1H NMR, and mass spectra, providing insights into their potential applications in fields like material science and coordination chemistry (Abdel-Latif & Mohamed, 2017).
Anticancer Potential
Some derivatives of 2H-1-benzopyran-2-ones have been synthesized and evaluated for their in vitro anticancer activity. This includes studies on their effectiveness against various cancer cell lines and their potential binding modes with biological targets like the CK2 enzyme (El-Ansary et al., 2014).
Synthesis of 2H-Chromenes
The broader category of 2H-chromenes, to which these compounds belong, has been the focus of extensive research due to their biological activities. Various catalytic methodologies for their synthesis have been developed, highlighting their importance in pharmaceuticals and natural product synthesis (Majumdar et al., 2015).
properties
IUPAC Name |
7-(diethylamino)-3-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)12-7-6-11-8-10(3)14(16)17-13(11)9-12/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKCOLXGQOLNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602064 | |
Record name | 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91650-05-4 | |
Record name | 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.